2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one
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Overview
Description
2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another method involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium, starting from anthranilamide and an aldehyde or ketone .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green and efficient synthetic routes, such as those involving visible light-induced condensation cyclization and graphene oxide catalysis, suggests potential scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and quinazolinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents, and various catalysts such as fluorescein and graphene oxide .
Major Products
The major products formed from these reactions are typically quinazolinone derivatives with varying substituents, which can exhibit different pharmacological properties .
Scientific Research Applications
2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of various quinazolinone derivatives.
Mechanism of Action
The mechanism of action of 2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit p21-activated kinase 4 (PAK4), which plays a role in cell proliferation, migration, and invasion . The compound’s binding to PAK4 disrupts its activity, leading to antiproliferative effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines: These compounds also inhibit PAK4 and exhibit potent antiproliferative activity.
4(3H)-quinazolinone derivatives: These compounds have broad applications, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities.
Uniqueness
2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one is unique due to its specific structure, which allows it to interact with PAK4 effectively. This interaction leads to significant antiproliferative activity, making it a promising candidate for further development as an anticancer agent .
Properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-17-15-8-4-5-9-16(15)19-18(20-17)22-12-10-21(11-13-22)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYIGGMFXJBHLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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